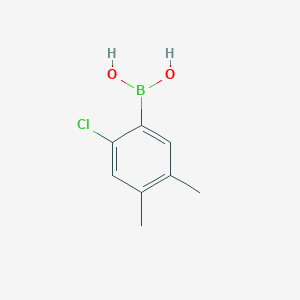

(2-Chloro-4,5-dimethylphenyl)boronic acid

説明

Historical Context and Evolution of Organoboron Chemistry

The study of organoboron chemistry dates back to the 19th century, but it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked its synthetic potential. His discovery of the hydroboration reaction, which allows for the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, was a landmark achievement that earned him a share of the Nobel Prize in Chemistry in 1979. This breakthrough provided a straightforward and highly versatile method for preparing organoboranes, which were previously considered mere chemical curiosities. In the decades since, the field has expanded exponentially, moving beyond hydroboration to a host of other transformations that have become indispensable in both academic and industrial research.

Overview of Arylboronic Acid Reactivity and Utility in Catalysis

Arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, are a cornerstone of modern cross-coupling chemistry. Their stability, low toxicity, and commercial availability make them highly attractive reagents. The most prominent application of arylboronic acids is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate, and it is exceptionally tolerant of a wide variety of functional groups. nih.govrsc.org

Beyond their role as coupling partners, arylboronic acids are emerging as versatile catalysts in their own right. They can act as Lewis acid or Brønsted acid catalysts for a range of transformations, including dehydrative C-C bond formations and direct amidations, offering a milder alternative to traditional strong acids. This dual reactivity as both a key reagent and a catalyst underscores the profound utility of arylboronic acids in streamlining synthetic pathways.

Specific Relevance of Halogenated Arylboronic Acids in Retrosynthetic Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available precursors. numberanalytics.com Halogenated arylboronic acids are particularly valuable building blocks in this context. The presence of both a boronic acid and a halogen on the same aromatic ring provides two distinct reactive sites that can be addressed sequentially.

This "bifunctional" nature allows for programmed, stepwise syntheses. For instance, the more reactive boronic acid group can participate in a Suzuki-Miyaura coupling, leaving the less reactive carbon-halogen bond untouched. The resulting product, which still contains the halogen, can then undergo a second, different coupling reaction at that site. This strategic orthogonality is crucial for the efficient and controlled assembly of complex, highly substituted aromatic and biaryl systems. numberanalytics.com

Research Focus on (2-Chloro-4,5-dimethylphenyl)boronic acid in Contemporary Chemical Synthesis

While broad research has focused on the classes of compounds to which it belongs, specific, in-depth studies on this compound are not extensively documented in current literature. However, its structure suggests significant potential as a specialized building block in targeted synthetic applications.

The key value of this compound lies in the specific arrangement of its functional groups: a boronic acid at position 1, a chloro group at position 2, and two methyl groups at positions 4 and 5. This substitution pattern makes it an ideal candidate for the synthesis of complex, polysubstituted aromatic compounds.

Potential Synthetic Applications:

Sequential Cross-Coupling: The primary utility of this compound in retrosynthetic planning is as a bifunctional linker. A synthetic strategy could first utilize the boronic acid moiety in a Suzuki-Miyaura coupling. The steric hindrance from the adjacent chloro and methyl groups would influence the reaction conditions required. Following this initial C-C bond formation, the chloro group remains available for a subsequent transformation, such as another cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or nucleophilic aromatic substitution, to build further complexity into the molecule.

Directed Ortho-Metalation: The chloro and boronic acid groups can influence the regioselectivity of further electrophilic aromatic substitution reactions, providing a route to precisely substituted benzene (B151609) derivatives that might be difficult to access otherwise.

The compound serves as a valuable tool for chemists aiming to construct molecules with a specific 2-chloro-4,5-dimethylphenyl fragment, which may be a key structural motif in pharmaceuticals, agrochemicals, or materials science.

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀BClO₂ |

| Molecular Weight | 184.43 g/mol |

| CAS Number | 1350512-28-5 |

| Appearance | Solid (Typically a white to off-white powder) |

| Boiling Point | 334.8 ± 52.0 °C (Predicted) chemicalbook.com |

特性

分子式 |

C8H10BClO2 |

|---|---|

分子量 |

184.43 g/mol |

IUPAC名 |

(2-chloro-4,5-dimethylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 |

InChIキー |

IZISMMRQFIVXCU-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C=C1Cl)C)C)(O)O |

製品の起源 |

United States |

Synthetic Methodologies and Preparative Strategies for 2 Chloro 4,5 Dimethylphenyl Boronic Acid

Established Synthetic Routes to (2-Chloro-4,5-dimethylphenyl)boronic acid

Traditional methods for the synthesis of arylboronic acids provide a foundational framework for preparing this compound. These routes typically rely on the transformation of pre-functionalized aromatic precursors.

Halogen-Metal Exchange and Subsequent Boronylation

A primary and widely employed method for the synthesis of arylboronic acids is the halogen-metal exchange reaction, followed by trapping the resulting organometallic intermediate with a boron electrophile. This strategy is highly effective due to the reliability of forming the key carbon-metal bond.

The process typically begins with an aryl halide, which undergoes exchange with an organolithium reagent or is converted into a Grignard reagent. For the synthesis of this compound, a suitable starting material is 1-bromo-2-chloro-4,5-dimethylbenzene (B2785142) . uni.lu The difference in reactivity between bromine and chlorine is crucial for selectivity. The carbon-bromine bond is significantly more reactive towards metals like magnesium (for Grignard formation) or in lithium-halogen exchange than the more stable carbon-chlorine bond. walisongo.ac.id

Grignard Reagent Formation: The reaction of 1-bromo-2-chloro-4,5-dimethylbenzene with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, selectively forms the Grignard reagent at the position of the bromine atom. walisongo.ac.idorgsyn.org The subsequent addition of a boron electrophile, most commonly triisopropyl borate (B1201080) or trimethyl borate , at low temperatures (e.g., -78 °C) leads to a boronate ester intermediate. organic-chemistry.orggoogle.com Acidic aqueous workup then hydrolyzes the ester to yield the final this compound. google.com

Lithium-Halogen Exchange: Alternatively, an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) can be used to perform a lithium-halogen exchange with 1-bromo-2-chloro-4,5-dimethylbenzene. This reaction is typically very fast and is conducted at low temperatures to prevent side reactions. The resulting aryllithium species is then quenched with a borate ester in a similar fashion to the Grignard route.

Table 1: General Conditions for Halogen-Metal Exchange Route

| Step | Reagents | Typical Solvents | Temperature | Key Intermediate |

|---|---|---|---|---|

| 1. Metalation | Mg turnings (Grignard) or n-BuLi/t-BuLi (Lithium Exchange) | THF, Diethyl Ether | 0°C to Reflux (Grignard); -78°C (Lithium Exchange) | (2-Chloro-4,5-dimethylphenyl)magnesium bromide or (2-Chloro-4,5-dimethylphenyl)lithium |

| 2. Boronylation | B(OiPr)₃ or B(OMe)₃ | THF, Diethyl Ether | -78°C | Boronate Ester |

| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | - | 0°C to Room Temperature | This compound |

Directed ortho-Metalation (DoM) Approaches

Directed ortho-Metalation (DoM) is a powerful regioselective synthesis strategy that utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.org This creates a stabilized organolithium intermediate that can then react with an electrophile, such as a borate ester, to introduce a boronic acid group. acs.org

For the synthesis of this compound, the starting material would be 1-chloro-3,4-dimethylbenzene . In this substrate, the chloro group can act as a DMG. harvard.edu Halogens are known to be modest but effective DMGs, facilitating deprotonation at the ortho position. dur.ac.uk The reaction involves treating 1-chloro-3,4-dimethylbenzene with a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in a solvent such as THF at low temperatures. organic-chemistry.org These bases are generally preferred over alkyllithiums to avoid potential nucleophilic attack on the chloro-substituted ring. acs.org

Following the regioselective deprotonation at the C2 position (ortho to the chlorine), the resulting aryllithium is trapped with triisopropyl borate. Subsequent acidic hydrolysis furnishes the desired this compound. The efficiency of the DoM approach depends on the directing ability of the DMG relative to other potential sites of deprotonation. baranlab.orgharvard.edu

Other Boron-Carbon Bond Forming Reactions for Arylboronic Acids

Beyond halogen-metal exchange and DoM, other established methods exist for forming aryl-boron bonds. One of the most significant is the Miyaura borylation reaction . sigmaaldrich.com This palladium-catalyzed cross-coupling reaction involves an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) . sigmaaldrich.com

This method is highly versatile and tolerates a wide range of functional groups. The starting material would be an aryl halide like 2-chloro-1-iodo-4,5-dimethylbenzene or 1-bromo-2-chloro-4,5-dimethylbenzene . The reaction is catalyzed by a palladium complex, often formed in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, in the presence of a base (e.g., potassium acetate). The greater reactivity of the C-I or C-Br bond compared to the C-Cl bond allows for selective borylation at that position. The initial product is a boronic ester (the pinacol (B44631) ester), which can be isolated or directly hydrolyzed to the boronic acid. yonedalabs.com

Another potential route is the Sandmeyer borylation , which uses an arylamine as the precursor. organic-chemistry.org In this approach, 2-chloro-4,5-dimethylaniline would be treated with sodium nitrite (B80452) and acid to form a diazonium salt. The subsequent reaction of this salt with a boron reagent in the presence of a suitable catalyst would yield the boronic acid.

Innovative and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places increasing emphasis on sustainability and efficiency. These principles are driving the development of novel methods for boronic acid synthesis that are safer, more economical, and generate less waste.

Green Chemistry Principles in Boronic Acid Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org In the context of synthesizing this compound, this can involve several strategies:

Use of Greener Solvents: Replacing traditional organic solvents like THF or toluene (B28343) with more environmentally benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel. This minimizes waste from intermediate purification and reduces solvent usage. researchgate.netnih.gov For example, a one-pot sequence could involve a halogen-metal exchange, borylation, and a subsequent Suzuki-Miyaura coupling. rsc.org

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as photochemical or electrochemical approaches, to reduce energy consumption. researchgate.net

Atom Economy: Employing catalytic methods that maximize the incorporation of reactant atoms into the final product, thereby minimizing byproducts. grantome.com

Table 2: Application of Green Chemistry Principles to Boronic Acid Synthesis

| Green Principle | Application in Boronic Acid Synthesis | Potential Advantage |

|---|---|---|

| Safer Solvents | Use of water or ethanol instead of volatile organic solvents. rsc.org | Reduced toxicity and flammability. |

| Atom Economy | Catalytic C-H borylation directly from 1-chloro-3,4-dimethylbenzene. researchgate.net | Eliminates need for pre-halogenated substrates and reduces waste. |

| Energy Efficiency | Photocatalytic or electrochemical borylation methods. researchgate.net | Mild reaction conditions, reducing energy costs. |

| Waste Reduction | One-pot, multi-step syntheses without intermediate isolation. researchgate.netnih.gov | Less solvent and material waste. |

Catalytic Boronylation Methods

Catalytic methods represent a significant advancement in the synthesis of boronic acids, offering high efficiency and selectivity under mild conditions.

Transition-Metal-Catalyzed C-H Borylation: A highly innovative and atom-economical approach is the direct borylation of C-H bonds, catalyzed by transition metals like iridium or rhodium. grantome.comresearchgate.net This method allows for the conversion of an unactivated C-H bond on an aromatic ring directly to a C-B bond. For the synthesis of this compound, this would involve the reaction of 1-chloro-3,4-dimethylbenzene with a diboron reagent like B₂pin₂ in the presence of an iridium catalyst and a specific ligand (e.g., a bipyridine derivative). researchgate.net

The primary challenge in this approach is controlling the regioselectivity. The substitution pattern on the aromatic ring influences the site of borylation, which is often governed by steric factors. Achieving selective borylation at the C2 position, ortho to the chloro group, would be the desired outcome.

Palladium-Catalyzed Borylation (Miyaura Borylation): As mentioned in section 2.1.3, the Miyaura borylation is a catalytic cross-coupling reaction and stands as a cornerstone of modern boronic acid synthesis. sigmaaldrich.com Its reliability, broad substrate scope, and functional group tolerance make it a preferred method in many synthetic applications, including pharmaceutical development. The use of palladium nanoparticles as catalysts is also being explored as a greener alternative. researchgate.net

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from crude reaction mixtures are critical steps to ensure its suitability for subsequent synthetic applications, such as Suzuki-Miyaura cross-coupling reactions. The purity of the boronic acid is paramount, as impurities can interfere with catalytic cycles and lead to reduced yields and the formation of byproducts. Several standard techniques are employed for the purification of arylboronic acids, each with its own advantages and applicability.

Commonly, arylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. While boroxines can often be used directly in coupling reactions, their presence can affect the stoichiometry and reaction kinetics. orgsyn.org Therefore, purification methods are often designed to isolate the monomeric boronic acid.

Recrystallization is one of the most prevalent methods for purifying solid boronic acids. The choice of solvent is crucial and is determined by the solubility profile of the specific boronic acid and its impurities. For many arylboronic acids, recrystallization from water or a mixture of an organic solvent and water is effective. orgsyn.org The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. For instance, a general procedure for a substituted chlorophenylboronic acid involves heating a suspension in water to boiling to dissolve the acid fully, followed by hot filtration to remove insoluble particles, and then slow cooling to precipitate the purified product. orgsyn.org

Acid-Base Extraction provides an alternative purification strategy based on the acidic nature of the boronic acid functional group. A process for purifying boronic acid derivatives involves treating the crude material with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding boronate salt. google.com This salt is typically water-soluble and can be separated from non-acidic organic impurities by extraction with an organic solvent. google.com Subsequently, the aqueous layer containing the boronate salt is acidified with a mineral acid, such as hydrochloric acid, to regenerate the pure boronic acid, which then precipitates out of the aqueous solution and can be isolated by filtration. google.comchemicalbook.com

Chromatographic Techniques are also widely used, particularly for non-crystalline boronic acids or for removing impurities with similar solubility profiles. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a common choice. researchgate.net The selection of the eluent system is critical for achieving good separation. For low to moderately polar boronic acids, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often employed. researchgate.netrsc.org In some cases, neutral alumina is preferred over silica gel to avoid potential degradation of the boronic acid on the acidic silica surface. researchgate.net

The following interactive table summarizes the primary purification techniques applicable to this compound.

| Purification Technique | Principle | Typical Solvents/Reagents | Key Advantages |

| Recrystallization | Difference in solubility between the boronic acid and impurities at different temperatures. | Water, Ethanol/Water, Ethyl Acetate/Hexane. orgsyn.orgorgsyn.org | Effective for removing major impurities from solid samples; can yield high-purity material. |

| Acid-Base Extraction | The acidic nature of the boronic acid allows for its conversion to a water-soluble salt. | Base (e.g., NaOH, K₂CO₃), Acid (e.g., HCl), Organic Solvent (e.g., Diethyl Ether). google.com | Efficiently removes non-acidic impurities; scalable. |

| Column Chromatography | Differential adsorption of the compound and impurities onto a solid stationary phase. | Silica Gel or Alumina; Eluent systems like Hexane/Ethyl Acetate. researchgate.net | Highly effective for separating complex mixtures and closely related impurities. |

| Trituration | Washing the crude solid with a solvent in which the desired product is insoluble but impurities are soluble. | Hexane, Diethyl Ether, Water. researchgate.net | Simple and quick method for removing minor, more soluble impurities. |

Mechanistic Considerations in the Synthesis of this compound

The synthesis of this compound, like other arylboronic acids, is predominantly achieved through the reaction of an organometallic intermediate with a boron electrophile. Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and maximizing yields.

The most common synthetic route involves the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl borate. google.comnih.gov The starting material for this compound would be 1-bromo-2-chloro-4,5-dimethylbenzene or 2-chloro-1-iodo-4,5-dimethylbenzene. The chloro-substituent is generally less reactive towards magnesium insertion than bromine or iodine, allowing for the selective formation of the Grignard reagent at the C-Br or C-I bond.

The mechanism can be broken down into the following key steps:

Formation of the Grignard Reagent: The process begins with the reaction of the aryl halide with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether. This is a single-electron transfer (SET) process occurring on the surface of the magnesium. The aryl halide accepts an electron from the magnesium, forming a radical anion, which then fragments to an aryl radical and a halide anion. The aryl radical subsequently reacts with the oxidized magnesium surface (MgX•) to form the organomagnesium halide, (2-Chloro-4,5-dimethylphenyl)magnesium halide.

Nucleophilic Attack on the Borate Ester: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.com This addition results in the formation of a tetracoordinate borate complex, a boronate salt [(Ar)B(OR)₃]⁻MgX⁺.

Hydrolysis: The final step is the hydrolysis of the boronate intermediate. google.com This is typically achieved by adding an aqueous acid (e.g., dilute HCl or H₂SO₄) to the reaction mixture. The hydrolysis proceeds in a stepwise manner, replacing the alkoxy groups with hydroxyl groups and ultimately yielding the desired this compound and the corresponding alcohol as a byproduct. Careful control of the hydrolysis conditions is necessary to prevent protodeboronation, a side reaction where the C-B bond is cleaved by the acid to produce the arene (1-chloro-3,4-dimethylbenzene).

An alternative, though less common for this specific substitution pattern, would be a transition-metal-catalyzed borylation, such as the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, like bis(pinacolato)diboron (B₂pin₂). The general mechanism involves:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide and forming an arylpalladium(II) boryl complex.

Reductive Elimination: This complex undergoes reductive elimination to release the arylboronic ester (Ar-Bpin) and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle. The resulting boronic ester can then be hydrolyzed to the boronic acid.

This catalytic approach often offers milder reaction conditions and broader functional group tolerance compared to the Grignard method. sigmaaldrich.com

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4,5 Dimethylphenyl Boronic Acid in Catalytic Transformations

Cross-Coupling Reactions Involving (2-Chloro-4,5-dimethylphenyl)boronic acid

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This compound serves as a key building block in these reactions, primarily acting as the organoboron nucleophile.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents. nih.govorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. libretexts.org The steric hindrance from the ortho-chloro and methyl groups, combined with the electronic effects of the substituents, presents a unique case for studying the scope and efficiency of this powerful reaction.

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the nature of the electrophilic coupling partner. The reactivity of organic halides in the crucial oxidative addition step typically follows the order I > Br > OTf >> Cl. libretexts.orgquora.com While aryl iodides and bromides are generally effective substrates, the coupling of less reactive aryl chlorides requires more specialized and highly active catalyst systems. libretexts.orgquora.com

The steric bulk on the boronic acid can also pose a challenge, potentially slowing down the transmetalation step. However, modern catalyst systems have been developed to overcome these limitations, allowing for the successful coupling of sterically demanding partners. nih.gov The reaction generally tolerates a wide array of functional groups on the electrophile, although substrates with base-labile groups may require careful selection of reaction conditions, such as using a milder base like potassium fluoride (B91410) (KF). organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Couplings with Substituted Phenylboronic Acids and Various Electrophiles

| Boronic Acid | Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| This compound | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Good |

| This compound | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | Moderate |

| 2,6-Dimethylphenylboronic acid | 3-Chloroanisole | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | Good |

| Phenylboronic acid | 4-Bromochlorobenzene | Pd catalyst | KOH | Ethanol (B145695)/H₂O | 64 |

| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-lutidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High |

Note: This table is illustrative, based on typical outcomes for similar sterically and electronically configured substrates found in the literature. nih.govchemspider.combeilstein-journals.org

The choice of ligand coordinated to the palladium center is paramount for achieving high efficiency and selectivity, especially with challenging substrates like this compound. The steric hindrance and electronic properties of this boronic acid necessitate the use of sophisticated ligands that can promote the key steps of the catalytic cycle.

Bulky, electron-rich phosphine (B1218219) ligands are particularly effective. nih.gov These ligands stabilize the palladium(0) species, facilitate the oxidative addition of unreactive electrophiles (like aryl chlorides), and accelerate the rate of reductive elimination to release the final product. libretexts.orgnih.gov

Buchwald-type biaryl phosphine ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. nih.govnih.gov Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating nature enhances the rate of this step and subsequent reductive elimination. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium, creating highly stable and active catalysts. nih.gov These are particularly useful for couplings involving aryl chlorides.

Aqueous-phase catalysts: For greener processes, water-soluble ligands can be employed, allowing the reaction to be performed in aqueous media. libretexts.org

The proper ligand can prevent side reactions such as protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the catalytic cycle. nih.gov This is particularly relevant for heteroarylboronic acids but can also affect arylboronic acids under certain conditions.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar¹-X) to a palladium(0) complex, typically L₂Pd(0), to form a palladium(II) intermediate, trans-Ar¹-Pd(II)(L)₂-X. This is often the rate-limiting step, especially with less reactive halides like chlorides. libretexts.orgquora.com

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic borate (B1201080) species [Ar²-B(OH)₃]⁻. organic-chemistry.org This borate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate, Ar¹-Pd(II)(L)₂-Ar², where Ar² is the (2-chloro-4,5-dimethylphenyl) group. The steric hindrance on the boronic acid can influence the rate of this step.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar¹ and Ar²) couple to form the new C-C bond of the biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org This step is typically fast and irreversible.

The stereochemistry of the coupling partners is generally retained throughout the process. libretexts.org

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. organic-chemistry.orgwisc.edu Nickel can effectively catalyze the coupling of this compound with various electrophiles, often showing unique reactivity.

A significant advantage of nickel is its higher reactivity towards aryl chlorides, which are often challenging substrates in palladium catalysis. psu.edu Nickel-catalyzed methods can proceed under mild, base-free conditions and exhibit broad substrate scope. organic-chemistry.org For instance, nickel catalysis can enable Csp³–Csp² bond formation, which is of great interest in pharmaceutical chemistry. nih.gov

The mechanism of nickel-catalyzed Suzuki-type couplings is believed to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, radical pathways involving Ni(I)/Ni(III) species are also proposed, especially in photoredox or cross-electrophile coupling scenarios. acs.orgchemrxiv.org

Table 2: Example of a Nickel-Catalyzed Coupling Condition

| Boronic Acid | Electrophile | Catalyst System | Additive/Base | Solvent | Outcome |

| This compound | Aryl Chloride | Ni(cod)₂ / PPh₃ | Base-free | Dioxane | Efficient coupling to form the corresponding biaryl product. organic-chemistry.org |

| Primary/Secondary Alkyl Halide | Arylmagnesium Halide | NiCl₂ | 1,3-Butadiene | THF | High yield of alkyl-aryl product, showcasing Ni's utility. psu.edu |

While the Suzuki-Miyaura reaction is the most common application for boronic acids, the principles of transmetalation are central to other named cross-coupling reactions. The primary difference lies in the organometallic nucleophile used.

Hiyama Coupling: This reaction utilizes an organosilane as the coupling partner for an organic halide. organic-chemistry.org The reaction requires activation of the stable Si-C bond, typically with a fluoride source (e.g., TBAF) or base. Although less common than Suzuki coupling due to the need for an activator and the more limited commercial availability of organosilanes, it represents a viable alternative. In this context, (2-Chloro-4,5-dimethylphenyl)silane would be the analogous reagent. organic-chemistry.org

Kumada Coupling: The Kumada reaction was one of the first transition metal-catalyzed cross-couplings, employing a Grignard reagent (organomagnesium) as the nucleophile with nickel or palladium catalysts. psu.edu Grignard reagents are highly reactive but suffer from low functional group tolerance, reacting with acidic protons and many electrophilic functional groups. Therefore, preparing a Grignard reagent from 2,4-dichloro-1,5-dimethylbenzene would be the entry point, not the boronic acid itself.

Stille Coupling: The Stille reaction uses an organotin (stannane) reagent. It has a very broad scope and mild reaction conditions. However, a major drawback is the high toxicity and difficulty in removing organotin byproducts, which has limited its use, particularly in pharmaceutical synthesis. libretexts.org (2-Chloro-4,5-dimethylphenyl)trimethylstannane would be the required reagent for this transformation.

In comparison, the Suzuki-Miyaura reaction, using reagents like this compound, often provides the best balance of reactivity, stability, functional group tolerance, and low toxicity, making it the preferred method for many applications. organic-chemistry.orglibretexts.org

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

Regioselectivity and Stereochemical Control in Reactions of this compound

The regioselectivity and stereochemical control in reactions involving this compound are predominantly dictated by the substitution pattern of the aromatic ring and the nature of the coupling partner and catalyst system. The presence of a chlorine atom at the ortho-position and two methyl groups at the meta- and para-positions relative to the boronic acid group introduces significant steric and electronic effects that influence the outcome of catalytic cross-coupling reactions.

In Suzuki-Miyaura cross-coupling reactions, the primary role of this compound is to act as the organoboron nucleophile, transferring its substituted phenyl group to an organohalide or triflate. The regioselectivity of this process is inherently controlled by the position of the boronic acid functional group on the phenyl ring. The coupling will occur at the carbon atom to which the boronic acid is attached.

However, the steric hindrance imposed by the ortho-chloro substituent can significantly impact the reaction kinetics and, in some cases, the feasibility of the coupling. Studies on similarly ortho-substituted phenylboronic acids have shown that bulky substituents can decrease the rate of transmetalation, the key step in the Suzuki-Miyaura catalytic cycle. acs.org This can sometimes lead to lower yields or require more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems. For instance, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is often necessary to facilitate the coupling of sterically hindered arylboronic acids. youtube.com

In reactions with substrates containing multiple reactive sites, the regioselectivity is also influenced by the electronic properties of the coupling partner. For example, in the coupling of this compound with a di- or tri-halogenated aromatic or heteroaromatic compound, the substitution will preferentially occur at the most reactive halide position. This reactivity is generally governed by the C-X bond strength (I > Br > Cl) and electronic activation of the halide.

Stereochemical control becomes relevant when the coupling partners or products exhibit chirality, such as in the formation of atropisomers. Atropisomers are stereoisomers arising from restricted rotation around a single bond. The ortho-chloro group in this compound can play a crucial role in inducing atropisomerism when coupled with another ortho-substituted aryl partner. The steric clash between the ortho substituents on both aryl rings can create a significant rotational barrier, leading to the formation of stable, separable atropisomers. Research on the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with substituted aryl halides has demonstrated that the choice of catalyst and reaction conditions can influence the atropselective outcome, although specific studies on this compound are not prevalent. nih.govnih.govmdpi.com

The table below illustrates the expected regioselectivity in a Suzuki-Miyaura coupling reaction with a hypothetical di-substituted aryl halide.

| Aryl Halide Partner (Ar-X) | Expected Major Product | Rationale for Regioselectivity |

|---|---|---|

| 1-Bromo-3-iodobenzene | 2-Chloro-4,5-dimethyl-1-(3-bromophenyl)benzene | The carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond. |

| 1-Chloro-4-nitrobenzene | 2-Chloro-4,5-dimethyl-1-(4-nitrophenyl)benzene | The nitro group activates the para-positioned chlorine for nucleophilic aromatic substitution, but in a Suzuki coupling, the reaction proceeds at the C-Cl bond. |

| 2,4-Dibromopyridine | 2-(2-Chloro-4,5-dimethylphenyl)-4-bromopyridine | The bromine at the 2-position of the pyridine (B92270) ring is generally more reactive in palladium-catalyzed cross-coupling reactions. |

Functional Group Compatibility and Derivatization Strategies for this compound

A significant advantage of using this compound in catalytic transformations, particularly in Suzuki-Miyaura coupling, is its broad functional group compatibility. Boronic acids are generally stable towards a wide range of functional groups that might not be tolerated in more reactive organometallic reagents like organolithiums or Grignards.

The this compound moiety is compatible with functional groups such as esters, amides, ketones, nitriles, and ethers present on the coupling partner. This tolerance allows for the late-stage introduction of the 2-chloro-4,5-dimethylphenyl group into complex molecules without the need for extensive protecting group strategies. The mild basic conditions typically employed in Suzuki-Miyaura reactions also contribute to this compatibility. researchgate.net

However, certain functional groups can interfere with the catalytic cycle. For instance, substrates containing acidic protons, such as alcohols and primary or secondary amines, can react with the base used in the coupling reaction. This can be circumvented by using a suitable base or by protecting the acidic functional group prior to the reaction. Similarly, functional groups that can act as strong ligands for the palladium catalyst may inhibit the reaction.

Derivatization Strategies:

Derivatization of this compound can be employed for several purposes, including enhancing its stability, modifying its reactivity, or for analytical applications.

Formation of Boronate Esters: A common derivatization strategy for boronic acids is their conversion to boronate esters. This is often done to improve their stability, particularly towards protodeboronation, and to facilitate purification. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and diethanolamine (B148213). The resulting cyclic boronate esters are often more robust and can be used directly in cross-coupling reactions. For instance, reaction with diethanolamine forms a crystalline, air-stable adduct that can be easily handled and stored. nih.gov

Formation of Trifluoroborate Salts: Arylboronic acids can be converted to their corresponding potassium aryltrifluoroborate salts (ArBF3K) by treatment with KHF2. These salts are generally more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura couplings, often with modified reaction conditions.

Derivatization for Analytical Purposes: For analytical techniques like HPLC-MS, where boronic acids can exhibit poor ionization efficiency, derivatization can be used to improve detection. For example, reaction with N-methyliminodiacetic acid (MIDA) can form a stable MIDA boronate ester which can be more readily analyzed. organic-chemistry.org Another approach involves post-column derivatization, for example with alizarin, to form a fluorescent complex that can be detected with high sensitivity. khanacademy.org

The following table summarizes common derivatization strategies for arylboronic acids like this compound.

| Derivatizing Agent | Resulting Derivative | Purpose of Derivatization |

|---|---|---|

| Pinacol | Pinacol boronate ester | Increased stability, easier purification, use in coupling reactions. |

| Diethanolamine | Diethanolamine boronate | Formation of a stable, crystalline solid for long-term storage and easy handling. |

| Potassium hydrogen fluoride (KHF2) | Potassium trifluoroborate salt | Enhanced stability and modified reactivity in cross-coupling. |

| N-methyliminodiacetic acid (MIDA) | MIDA boronate ester | Improved stability and suitability for controlled, slow-release cross-coupling reactions and analytical applications. |

Non-Catalytic Reactions of this compound

While this compound is most prominently used in catalytic reactions, it can also participate in several non-catalytic transformations. These reactions often leverage the Lewis acidic nature of the boron atom and its ability to form covalent bonds with heteroatoms.

Formation of Anhydrides (Boroxines): Like other boronic acids, this compound can undergo dehydration to form a cyclic trimer known as a boroxine (B1236090) or an anhydride (B1165640). This is a reversible process that can occur upon heating or under dehydrating conditions. Boroxines are often in equilibrium with the monomeric boronic acid in solution and can be the resting state of the boronic acid in the solid phase. The formation of boroxines can sometimes influence the reactivity in catalytic cycles. khanacademy.orgmasterorganicchemistry.comnih.gov

Esterification: this compound readily reacts with diols and other 1,2- or 1,3-difunctional compounds containing hydroxyl groups to form cyclic boronate esters. This reaction is typically driven by the removal of water and is the basis for many of the derivatization strategies discussed in the previous section. This reactivity is also exploited in the design of sensors for saccharides and other diol-containing molecules.

Amide Formation: Arylboronic acids can act as catalysts in the dehydrative condensation of carboxylic acids and amines to form amides. In this context, this compound could potentially catalyze such transformations, where it is believed to activate the carboxylic acid towards nucleophilic attack by the amine. masterorganicchemistry.com

Protodeboronation: This is a common side reaction for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is typically promoted by acidic or basic conditions and can be a significant competing pathway in cross-coupling reactions, leading to the formation of 1-chloro-2,3-dimethylbenzene (B150846) as a byproduct. The steric hindrance and electronic nature of the substituents on the phenyl ring can influence the rate of protodeboronation.

The table below provides a summary of common non-catalytic reactions.

| Reaction Type | Reactant(s) | Product(s) | Key Conditions |

|---|---|---|---|

| Anhydride Formation | This compound | (2-Chloro-4,5-dimethylphenyl)boroxine | Heating, dehydrating agents |

| Esterification | Diol (e.g., pinacol) | Corresponding boronate ester | Removal of water (e.g., azeotropic distillation) |

| Protodeboronation | Protic solvent, acid or base | 1-Chloro-2,3-dimethylbenzene | Acidic or basic conditions, elevated temperatures |

Kinetic and Thermodynamic Aspects of this compound Reactivity

The kinetic and thermodynamic properties of this compound are central to understanding its behavior in chemical reactions. While specific quantitative data for this exact compound are scarce in the literature, general principles derived from studies of related arylboronic acids can provide valuable insights.

Kinetic Aspects:

The kinetics of reactions involving this compound, particularly the Suzuki-Miyaura coupling, are influenced by several factors:

Base and Solvent: The choice of base and solvent system is crucial for the kinetics of the reaction. The base is required to activate the boronic acid, typically by forming a more nucleophilic boronate species. The rate of this activation and the subsequent transmetalation are highly dependent on the nature of the base and the solvent polarity.

Thermodynamic Aspects:

The thermodynamics of reactions involving this compound are governed by the relative stability of reactants and products.

Stability of the Boronic Acid: this compound is a relatively stable solid. Its stability can be further enhanced by conversion to a boronate ester or a trifluoroborate salt, as discussed previously. The thermodynamic driving force for these derivatization reactions is often the formation of a stable cyclic system and the removal of water.

Equilibrium in Solution: In solution, this compound can exist in equilibrium with its anhydride (boroxine) and, in the presence of a base, its corresponding boronate species. The position of these equilibria depends on the concentration, solvent, temperature, and the pKa of the boronic acid.

The following table provides a qualitative overview of the kinetic and thermodynamic factors influencing the reactivity of this compound in a typical Suzuki-Miyaura coupling.

| Aspect | Factor | Influence on Reactivity |

|---|---|---|

| Kinetics | Ortho-chloro substituent (steric hindrance) | Decreases the rate of transmetalation. |

| Methyl groups (electron-donating) | Slightly increases the nucleophilicity of the aryl group. | |

| Catalyst system (ligand choice) | Bulky, electron-rich ligands can accelerate the reaction rate. | |

| Thermodynamics | Boroxine formation | An equilibrium that can affect the concentration of the active monomeric boronic acid. |

| Boronate ester/salt formation | Thermodynamically favorable derivatization leading to more stable compounds. | |

| C-C bond formation | The primary thermodynamic driving force for the cross-coupling reaction. |

Strategic Applications of 2 Chloro 4,5 Dimethylphenyl Boronic Acid As a Versatile Synthetic Intermediate

Advanced Organic Synthesis Building Block for Complex Molecules

In the realm of advanced organic synthesis, (2-Chloro-4,5-dimethylphenyl)boronic acid is primarily employed as a coupling partner in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. This Nobel Prize-winning methodology is a cornerstone of modern chemistry for forging carbon-carbon (C-C) bonds, especially in the creation of biaryl structures that form the core of many intricate molecules.

The boronic acid functional group [-B(OH)₂] is valued for its stability, low toxicity, and compatibility with a broad range of other chemical functionalities. This makes it an excellent chemical handle for precisely and efficiently installing the 2-chloro-4,5-dimethylphenyl moiety into a larger molecular structure. The specific arrangement of the chlorine atom and methyl groups on the aromatic ring modulates the molecule's electronic and steric properties, which in turn helps to fine-tune the characteristics of the final product.

A key application of this building block is found in the synthesis of complex heterocyclic compounds. For example, this compound serves as an essential reactant in the construction of triazolopyridine derivatives, which are investigated for therapeutic uses. In this context, it is coupled with a halogenated heterocyclic partner to form the foundational scaffold of the target molecule.

Table 1: Detailed Research Findings in Suzuki-Miyaura Coupling This interactive table summarizes a representative Suzuki-Miyaura coupling reaction, demonstrating the formation of a complex biaryl structure crucial for pharmaceutical development.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Application |

| This compound | Halogenated triazolopyridine core | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | Biaryl triazolopyridine derivative | Intermediate for API Synthesis |

Precursor in Pharmaceutical Research and Development

The molecular motifs accessible from this compound are of considerable interest in the field of medicinal chemistry. The compound functions as a critical precursor for molecules designed for various therapeutic interventions, with a notable focus on oncology.

This compound is a documented key intermediate in the synthesis of potent and selective inhibitors of specific protein kinases, which are high-value targets in cancer therapy. In a patented synthetic pathway for novel triazolopyridine derivatives, this boronic acid is instrumental in forming a pivotal C-C bond that defines the core structure of the final active pharmaceutical ingredient (API). The resulting compounds have been specifically developed as inhibitors of Polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell cycle progression and is a validated target for anticancer drugs.

The synthesis relies on the Suzuki coupling of this compound with a functionalized triazolopyridine. The biaryl product of this reaction is then subjected to further chemical transformations to yield the final API. The precise structure of this boronic acid is essential for achieving the molecular architecture required for potent and selective inhibition of the PLK1 enzyme.

Fragment-Based Drug Discovery (FBDD) is a modern and efficient strategy for identifying lead compounds in the drug discovery pipeline. This technique involves screening libraries of low-molecular-weight compounds, or "fragments," to find initial weak binders to a biological target. These fragment hits are then chemically elaborated to develop high-affinity drug candidates.

This compound exhibits several properties that make it an ideal candidate for inclusion in fragment libraries. Its characteristics align with the widely accepted "Rule of Three," which outlines the desirable physicochemical properties for a fragment.

Table 2: Physicochemical Properties for Fragment-Based Drug Discovery This interactive table shows how the properties of this compound align with the guidelines for fragments used in FBDD campaigns.

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 184.43 g/mol | < 300 Da |

| cLogP (calculated) | ~2.5-3.0 | ≤ 3 |

| Hydrogen Bond Donors | 2 (from -B(OH)₂) | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (from -B(OH)₂) | ≤ 3 |

Its well-defined structure, moderate lipophilicity, and low molecular weight enable it to effectively sample chemical space and fit into small pockets on a protein's surface. The 2-chloro-4,5-dimethylphenyl scaffold provides a solid starting point that can be synthetically grown in various directions to optimize binding affinity and selectivity once a hit has been confirmed.

Role in Materials Science and Polymer Chemistry

Beyond its applications in medicine, this compound is also recognized as a valuable precursor in materials science, where its distinct structural and reactive characteristics can be harnessed to create novel materials with customized functions.

Boronic acids and their esters can be integrated into polymer backbones or as side chains to produce advanced functional materials. This compound can act as a precursor to monomers designed for specialized polymerization processes. Through chemical modification, polymerizable groups like vinyl or acrylate functions can be added. The subsequent polymerization of these monomers yields polymers incorporating the 2-chloro-4,5-dimethylphenyl unit.

These pendant groups can significantly influence the bulk properties of the polymer, including its thermal stability, solubility, and optical properties such as the refractive index. Moreover, polymers containing boronic acids are often responsive to external stimuli, such as changes in pH or the presence of diols (including sugars), rendering them highly suitable for applications in chemical sensors, separation technologies, and "smart" hydrogels.

The advancement of organic electronic materials, which are essential for technologies like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), depends on the synthesis of highly conjugated organic molecules with precisely controlled electronic properties. Aryl boronic acids are indispensable building blocks for creating these materials, as they facilitate the construction of extended π-conjugated systems through Suzuki coupling reactions.

This compound serves as an intermediate for crafting larger, bespoke molecules for this purpose. The electronic character of the phenyl ring is modulated by the interplay between the electron-withdrawing chlorine atom and the electron-donating methyl groups. By incorporating this building block into a larger conjugated system, materials scientists can systematically tune the frontier molecular orbital energy levels (HOMO/LUMO) of the material. This control is critical for optimizing its performance as a semiconductor, light emitter, or charge transporter in next-generation electronic devices.

Components for Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Ligands

This compound serves as a valuable molecular building block for the synthesis of ligands used in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are classes of crystalline, porous polymers with highly ordered structures, created by linking molecular precursors through strong bonds. The utility of this specific boronic acid lies in the reactive nature of its boronic acid group and the functional properties imparted by the substituted aromatic ring.

Boronic acid-containing molecules were among the first building blocks used to successfully synthesize COFs, establishing a major area of research in materials science. The formation of COFs from boronic acid precursors typically occurs through one of two main reversible condensation reactions: the self-condensation of three boronic acid molecules to form a planar, six-membered boroxine (B1236090) ring, or the condensation with diols or catechols to form stable boronic ester linkages. These reversible reactions are crucial as they allow for "error-checking" during the crystallization process, leading to the formation of highly ordered, crystalline frameworks with large surface areas and high thermal stability.

When used as a ligand precursor, the (2-chloro-4,5-dimethylphenyl) moiety dictates the structural and chemical properties of the resulting framework. The specific substitution pattern—a chloro group at the 2-position and two methyl groups at the 4- and 5-positions—influences the ligand's geometry, electronic properties, and steric profile. These features, in turn, control the pore size, shape, and chemical environment within the final MOF or COF. For instance, the presence of the chloro and methyl groups can modify the hydrophobicity of the pores and provide specific sites for molecular recognition or catalysis. The ability to precisely design these properties by selecting specific building blocks like this compound is a key advantage in creating functional materials for applications in gas storage, separation, and catalysis.

Emerging Applications in Specialized Chemical Synthesis

Dye and Pigment Precursors

This compound is an emerging intermediate in the synthesis of complex organic dyes and pigments. Its utility stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for constructing the large, conjugated π-systems characteristic of many chromophores.

The core structure of a dye or pigment molecule is the chromophore, the part of the molecule responsible for absorbing light and producing color. The synthesis of advanced functional dyes often involves the precise assembly of aromatic and heterocyclic rings to create an extended conjugated system. Phenylboronic acids are ideal reagents for this purpose. For example, in the synthesis of phenanthrenequinone (PQ) derivatives, which are used in photoclick reactions and possess distinct colors, various substituted phenylboronic acids can be coupled to a diiodophenanthrene-9,10-dione core. acs.org This palladium-mediated coupling is tolerant of various functional groups, allowing for the straightforward synthesis of a library of PQ-based chromophores. acs.org The electronic nature of the substituents on the boronic acid, such as the electron-donating methyl groups and the electron-withdrawing chloro group in this compound, directly influences the photophysical properties (e.g., absorption wavelength and quantum yield) of the final dye molecule. acs.org

Furthermore, substituted phenylboronic acids are employed in the creation of novel fluorescent materials. Research has shown that various 2-formylphenylboronic acids can be used to synthesize new heterocyclic scaffolds that are analogues of the Green Fluorescent Protein (GFP) chromophore. acs.orgnih.gov The specific substituents on the phenyl ring were found to significantly affect the fluorescence properties of the resulting molecules. acs.orgnih.gov This highlights the potential of this compound as a precursor for creating new classes of fluorophores with tailored optical characteristics for applications in bioimaging and materials science.

Agrochemical Intermediate Synthesis

This compound is a key intermediate in the field of agrochemical research and development. Agrochemical intermediates are crucial raw materials used in the synthesis of active ingredients for pesticides, herbicides, and fungicides. The quality and chemical structure of these intermediates directly determine the efficacy, toxicity, and environmental impact of the final agricultural product.

Boronic acid derivatives represent an important class of active building blocks for the discovery of new agrochemicals. acs.org These building blocks serve as the core framework around which new pesticides are designed, often by binding to specific proteins in the target pest, pathogen, or weed. acs.org The decorated phenyl ring of this compound provides a robust scaffold that can be further functionalized to develop novel active ingredients.

The presence of a chlorine atom on the phenyl ring is a common feature in many successful agrochemicals, often enhancing their biological activity. For instance, research into a series of 2-carbonyl arylboronic acids identified compounds with potent antifungal properties. acs.org One closely related compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid, demonstrated broad-spectrum antifungal activity, with efficacy greater than the commercial fungicide Boscalid against B. cinerea. acs.org This indicates that the chloro-substituted phenylboronic acid motif is a promising scaffold for developing new fungicides. Similarly, other chloro-substituted phenylboronic acids have been synthesized as intermediates for herbicidal compounds. The strategic placement of chloro and dimethyl groups on the phenylboronic acid ring allows for fine-tuning of the molecule's properties to optimize its biological activity and selectivity.

Data Tables

Table 1: Summary of Applications for this compound

| Application Area | Role of Compound | Key Chemical Process | Resulting Product/Material |

| MOF & COF Synthesis | Ligand Precursor / Building Block | Condensation (Boroxine/Boronic Ester Formation) | Crystalline porous frameworks |

| Dye & Pigment Synthesis | Chromophore Building Block | Suzuki-Miyaura Cross-Coupling | Extended conjugated π-systems, Fluorophores |

| Agrochemical Synthesis | Intermediate / Molecular Scaffold | Derivatization / Functionalization | Active ingredients for fungicides, herbicides |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,5 Dimethylphenyl Boronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular orbitals and their role in chemical reactivity.

Density Functional Theory (DFT) Studies on Molecular Orbitals

Density Functional Theory (DFT) has emerged as a prevalent method for the electronic structure calculation of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For (2-Chloro-4,5-dimethylphenyl)boronic acid, DFT calculations can be employed to determine its optimized geometry, electronic energy, and the spatial distribution and energy levels of its molecular orbitals.

A typical DFT study on this molecule would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311G*) to solve the Kohn-Sham equations. The output of such a calculation provides a wealth of information, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of electron density in these orbitals is crucial for understanding the molecule's reactivity. For instance, the localization of the HOMO can indicate the most probable sites for electrophilic attack, while the LUMO distribution highlights the regions susceptible to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis in Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The energy gap between these frontier orbitals is a key indicator of the reactivity of a molecule; a smaller gap generally implies higher reactivity.

In the context of this compound, FMO analysis is particularly valuable for understanding its role in reactions such as the Suzuki-Miyaura coupling. The HOMO of the boronic acid (or its corresponding boronate) would interact with the LUMO of the palladium catalyst, while the LUMO of the boronic acid could interact with the HOMO of a nucleophile. By analyzing the energies and spatial distributions of these frontier orbitals, chemists can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, the analysis can reveal which atoms on the phenyl ring are most activated for coupling.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations provide insights into the electronic structure of a molecule in its minimum energy state, this compound is a flexible molecule that can adopt various conformations in solution. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a specific temperature and pressure, one can observe its dynamic behavior, including bond rotations and intermolecular interactions. For this compound, MD simulations can reveal the preferred orientation of the boronic acid group relative to the phenyl ring and the influence of the chloro and dimethyl substituents on its conformational flexibility. This information is crucial for understanding how the molecule interacts with other reactants and catalysts in a reaction environment.

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. For reactions involving this compound, such as its participation in cross-coupling reactions, computational modeling can elucidate the step-by-step mechanism.

In Silico Screening and Design of Novel Derivatives

The framework of computational chemistry also extends to the rational design of new molecules with desired properties. Starting from the structure of this compound, in silico screening techniques can be used to explore a virtual library of its derivatives. By systematically modifying the substituents on the phenyl ring or the boronic acid moiety, it is possible to computationally predict how these changes would affect the molecule's electronic properties, reactivity, and even its biological activity.

For example, a computational workflow could be established to calculate the HOMO-LUMO gap, dipole moment, and other relevant descriptors for a large number of virtual derivatives. This data can then be used to build quantitative structure-activity relationship (QSAR) models to predict the performance of these derivatives in a specific application, such as their efficiency in a particular chemical reaction or their binding affinity to a biological target. This in silico approach can significantly accelerate the discovery of novel boronic acid derivatives with enhanced properties, guiding synthetic efforts towards the most promising candidates.

Q & A

Q. What are the common synthetic routes for (2-Chloro-4,5-dimethylphenyl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where halogenated aryl precursors react with boronic acid derivatives. Optimization includes:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to enhance coupling efficiency.

- Temperature control : Reactions often require mild heating (60–100°C) to avoid decomposition.

- Protecting groups : Use of pinacol ester derivatives to stabilize boronic acids during synthesis .

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound, and what are their limitations?

- MALDI-TOF Mass Spectrometry : Effective but requires derivatization (e.g., diol esterification) to prevent boroxine formation, which obscures molecular ion peaks .

- NMR Spectroscopy : ¹¹B NMR (~30 ppm for boronic acids) and ¹H/¹³C NMR for structural elucidation. Limited by boronic acid sensitivity to moisture.

- HPLC : Useful for purity assessment but may require ion-pairing agents due to boronic acid polarity.

Q. How does the electronic environment of substituents (e.g., chloro, methyl groups) influence the reactivity of arylboronic acids in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. Methyl groups (-CH₃) provide steric stabilization, reducing undesired side reactions like protodeboronation. These effects are quantified using Hammett parameters and computational models .

Advanced Research Questions

Q. How do kinetic parameters (e.g., kon, koff) of diol binding influence the design of boronic acid-based sensors?

Stopped-flow kinetic studies reveal that kon values correlate with thermodynamic binding affinities (e.g., D-fructose > D-glucose). Sensor response times depend on rapid equilibrium establishment (<10 seconds), necessitating boronic acids with high kon for real-time monitoring applications (e.g., glucose sensors) .

Q. What strategies can resolve contradictions in reported biological activities of boronic acid derivatives (e.g., anticancer vs. non-active results)?

- Assay standardization : Control pH (physiological ~7.4), as boronic acid-diol binding is pH-sensitive.

- Cell-line specificity : Test across multiple cancer cell lines (e.g., glioblastoma vs. leukemia) to identify selectivity.

- Metabolite interference : Screen for endogenous diols (e.g., ATP, ribose) that may compete with drug targets .

Q. How can computational methods enhance the rational design of boronic acid-containing therapeutics?

Q. What are the implications of thermal instability (e.g., dehydration to boroxines) for reaction design and compound storage?

Thermogravimetric analysis (TGA) shows some boronic acids decompose above 150°C. Recommendations include:

- Low-temperature storage : -20°C under inert atmosphere (N₂/Ar) to prevent trimerization.

- In situ generation : Use boronic esters during high-temperature reactions (e.g., cross-couplings) .

Q. How can boroxine formation during mass spectrometry be mitigated to improve analytical accuracy?

Derivatize boronic acids with diols (e.g., 1,2-ethanediol) to form stable cyclic esters, preventing dehydration/trimerization. This approach simplifies spectral interpretation in MALDI-MS and ESI-MS .

Data Contradiction Analysis

Q. Why might boronic acids exhibit variable binding constants (Kd) for the same diol in different studies?

Discrepancies arise from:

- pH effects : Binding affinity peaks near the boronic acid’s pKa (e.g., ~8.5 for arylboronic acids).

- Ionic strength : High salt concentrations (e.g., PBS buffer) can stabilize or destabilize boronate-diol complexes.

- Competing ligands : Trace metals (e.g., Al³⁺) in buffers may chelate boronic acids .

Methodological Best Practices

Q. What protocols ensure reliable measurement of boronic acid-diol binding kinetics?

- Stopped-flow fluorescence : Monitor real-time fluorescence quenching upon diol binding (e.g., using anthracene-labeled boronic acids).

- Buffer optimization : Use HEPES or MOPS buffers (pH 7.4) to mimic physiological conditions.

- Control experiments : Account for background fluorescence from unbound diols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。